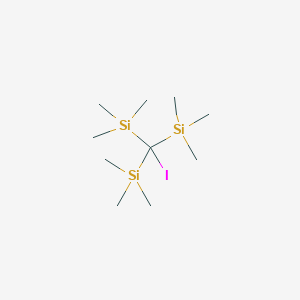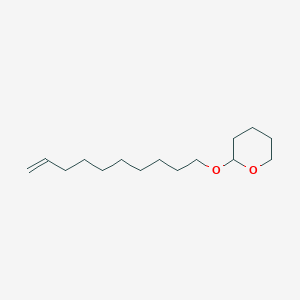![molecular formula C7H14ClO5P B14467669 Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate CAS No. 66461-66-3](/img/structure/B14467669.png)
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:
(C2H5O)2P(O)H+ClCO2CH2CH2Cl→(C2H5O)2P(O)OCH2CH2COCl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form diethyl {2-hydroxyethyl}phosphonate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted phosphonates.
Hydrolysis: The primary product is diethyl {2-hydroxyethyl}phosphonate.
Oxidation and Reduction: The products include phosphonic acids and phosphine derivatives.
Applications De Recherche Scientifique
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets include enzymes and other proteins that can interact with the phosphonate group, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Diethyl {2-hydroxyethyl}phosphonate
- Diethyl {2-[(hydroxycarbonyl)oxy]ethyl}phosphonate
Uniqueness
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to other phosphonates. This makes it particularly useful in specific synthetic applications where selective substitution reactions are required.
Propriétés
Numéro CAS |
66461-66-3 |
|---|---|
Formule moléculaire |
C7H14ClO5P |
Poids moléculaire |
244.61 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethyl carbonochloridate |
InChI |
InChI=1S/C7H14ClO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3 |
Clé InChI |
MICWUHQGDZFQQW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCOC(=O)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


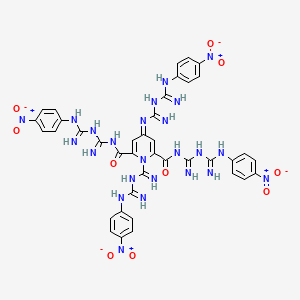
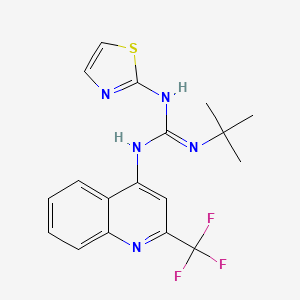


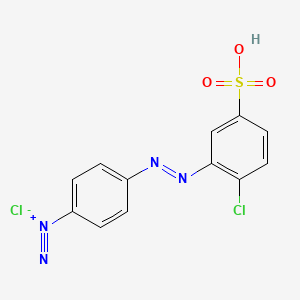
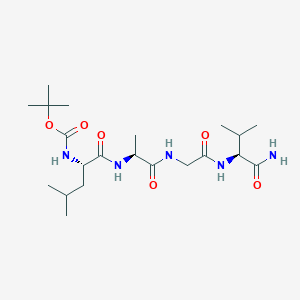
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
